4-Bromo-5-cyano-2-nitrobenzoic acid
Description
4-Bromo-5-cyano-2-nitrobenzoic acid is a multifunctional benzoic acid derivative featuring bromine (position 4), cyano (position 5), and nitro (position 2) substituents. This compound’s structure combines electron-withdrawing groups (nitro and cyano) and a halogen (bromine), which collectively influence its physicochemical properties and reactivity.
Properties
CAS No. |
1805190-71-9 |
|---|---|
Molecular Formula |
C8H3BrN2O4 |
Molecular Weight |
271.02 g/mol |
IUPAC Name |
4-bromo-5-cyano-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-7(11(14)15)5(8(12)13)1-4(6)3-10/h1-2H,(H,12,13) |
InChI Key |
UHFTWDIOGOWMJU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])Br)C#N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- Positional Effects : The nitro group in position 2 (ortho to carboxylic acid) enhances acidity compared to para-substituted analogs (e.g., 4-bromobenzoic acid in ).
- Electron-Withdrawing Groups: The cyano group in the target compound may increase electrophilicity at the aromatic ring compared to methyl or chloro substituents, facilitating nucleophilic aromatic substitution .
Physicochemical and Reactivity Comparison
Research Findings :
- Acidity : Nitro groups in ortho positions (e.g., 2-nitrobenzoic acid derivatives) increase acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.0 for ortho-nitro derivatives) due to enhanced electron withdrawal .
- Reactivity: Bromine and nitro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group can undergo hydrolysis to carboxylic acid or reduction to amine .
- Safety : Bromine and nitro groups are associated with toxicity; handling requires PPE and proper ventilation, as seen in analogous compounds .
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